3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]propyl chloroacetate
Overview
Description
3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]propyl chloroacetate is a synthetic organic compound that features a benzothiazole ring with a dioxido group, an amino propyl chain, and a chloroacetate group
Mechanism of Action
Target of Action
The primary target of this compound is the Kv1.3 ion channel . Kv1.3 is a voltage-gated potassium channel present in various cell types, including T lymphocytes. It plays a crucial role in the immune response.
Mode of Action
The compound interacts with the Kv1.3 ion channel, acting as a potent blocker . By inhibiting the function of this channel, it can modulate the activity of immune cells and potentially influence various physiological processes.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of immune cell activity through the inhibition of Kv1.3 channels . This could potentially lead to effects on the immune response and other physiological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]propyl chloroacetate typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a carboxylic acid derivative.
Introduction of the Dioxido Group: The dioxido group is introduced via oxidation reactions, often using reagents like hydrogen peroxide or peracids.
Attachment of the Amino Propyl Chain: The amino propyl chain is attached through nucleophilic substitution reactions, where the benzothiazole derivative reacts with a propylamine.
Formation of the Chloroacetate Group: The final step involves the esterification of the amino propyl benzothiazole with chloroacetic acid under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactions with optimized conditions for each step to maximize yield and purity. Common techniques include continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]propyl chloroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The chloroacetate group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Hydrogen gas with a metal catalyst, such as palladium on carbon.
Substitution: Nucleophiles like amines, thiols, or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Products with additional hydroxyl or carbonyl groups.
Reduction: Products with fewer oxygen atoms or saturated bonds.
Substitution: Products where the chlorine atom is replaced by the nucleophile.
Scientific Research Applications
3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]propyl chloroacetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl 2-fluorobenzoate
- 3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl 4-bromobenzoate
- 3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl 2-methoxybenzoate
Uniqueness
3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]propyl chloroacetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its chloroacetate group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
3-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]propyl 2-chloroacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O4S/c13-8-11(16)19-7-3-6-14-12-9-4-1-2-5-10(9)20(17,18)15-12/h1-2,4-5H,3,6-8H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGIOGFWXQKITA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NCCCOC(=O)CCl)NS2(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.